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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid-d4 is the deuterium-labeled analogue of Pretomanid, a nitroimidazooxazine
antimycobacterial agent.[1][2] Pretomanid, in combination with bedaquiline and linezolid, is
approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or
treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB).[3] The
introduction of deuterium atoms into the Pretomanid structure makes Pretomanid-d4 an
invaluable tool in pharmaceutical research and development, primarily as an internal standard
for quantitative bioanalysis by mass spectrometry.[2] This guide provides a comprehensive
overview of the chemical structure, properties, and analytical applications of Pretomanid-d4.

Chemical Structure and Properties

Pretomanid-d4 shares the same core structure as Pretomanid, with the key difference being
the substitution of four hydrogen atoms with deuterium atoms at specific, stable positions within
the molecule.[4] This isotopic labeling minimally alters the chemical properties while providing a
distinct mass signature, crucial for its use in mass spectrometry-based assays.[5]

Table 1: Physicochemical Properties of Pretomanid-d4 and Pretomanid
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Property Pretomanid-d4 Pretomanid

(6S)-6,7-Dihydro-2-nitro-6-[[4- (6S)-2-Nitro-6-{[4-

) (trifluoromethoxy)phenyllmetho  (trifluoromethoxy)benzylloxy}-6
Chemical Name

xy-d2]-5H-imidazo[2,1-b][1] ,7-dihydro-5H-imidazo[2,1-b][1]
[6]oxazine-5,5-d2 [6]oxazine
Synonyms (S)-PA 824-d4, PA-824-d4 PA-824
CAS Number 1346617-34-2[4] 187235-37-6[3]
Molecular Formula C14HsD4F3N30s[4] C14H12F3N30s5[3]
Molecular Weight 363.28 g/mol [4] 359.26 g/mol [3]
) ) White to off-white to yellow
Appearance Off-white to yellow solid[6]

crystalline powder

Practically insoluble in water

Solubility Soluble in DMSQI[6]
and buffers (pH 1.0-9.0)[7]
Melting Point Not explicitly reported 150 °C[6]
Boiling Point Not explicitly reported 462.31£55.0 °C[6]
LogP Not explicitly reported 2.75[8]

Mechanism of Action

As a deuterated analog, Pretomanid-d4 is expected to follow the same mechanism of action
as Pretomanid. Pretomanid is a prodrug that requires activation within Mycobacterium
tuberculosis.[9] The activation is a reductive process mediated by the deazaflavin-dependent
nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[9] This activation leads
to the generation of reactive nitrogen species, including nitric oxide (NO).[10]

The activated drug has a dual mechanism of action:

« Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, a metabolite of Pretomanid
inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial
cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[8][10]
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» Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide acts as a
respiratory poison, enabling the killing of non-replicating, persistent mycobacteria.[8][10]
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Mechanism of action of Pretomanid.

Pharmacokinetic Properties of Pretomanid

While specific pharmacokinetic data for Pretomanid-d4 are not available, the data for the
parent compound, Pretomanid, are well-characterized and provide a crucial reference.
Deuteration can potentially alter the pharmacokinetic profile of a drug, a phenomenon known
as the "deuterium kinetic isotope effect,” which may lead to slower metabolism and increased
exposure.[11] However, without direct experimental data for Pretomanid-d4, the following table
summarizes the known pharmacokinetic parameters for Pretomanid.

Table 2: Pharmacokinetic Parameters of Pretomanid in Humans
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Parameter

Value Condition

Tmax (Time to Peak

Concentration)

4 - 5 hours[8] Fed or fasted state

Cmax (Peak Plasma

1.7 pg/mL (steady state, 200

Concentration) mg single dose)[8]

AUC (Area Under the Curve) 28.1 pg-hr/mL[8] Fasted state
51.6 pg-hr/mL[8] Fed state

Volume of Distribution (Vd) 180 £ 51.3 L[8] Fasted state
97.0+£ 17.2 L8] Fed state

Plasma Protein Binding ~86.4%][8]

Multiple reductive and
oxidative pathways; CYP3A4

Metabolism )
contributes to ~20% of
metabolism.[8]
o Primarily renal (53%) and fecal
Elimination

(38%) as metabolites.[8]

Experimental Protocols
Use of Pretomanid-d4 as an Internal Standard in LC-
MS/MS Bioanalysis

Pretomanid-d4 is ideally suited for use as an internal standard in the quantitative analysis of

Pretomanid in biological matrices, such as plasma, using liquid chromatography-tandem mass

spectrometry (LC-MS/MS). The following is a representative protocol adapted from a validated

method for Pretomanid analysis.[10]

1. Preparation of Stock and Working Solutions:

e Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in

methanol.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://go.drugbank.com/drugs/DB05154
https://www.benchchem.com/product/b15143092?utm_src=pdf-body
https://www.benchchem.com/product/b15143092?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7868581/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pretomanid-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve
Pretomanid-d4 in methanol.

Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in a suitable
solvent to create calibration standards and quality control (QC) samples. Prepare a working
solution of Pretomanid-d4 at a fixed concentration (e.g., 500 ng/mL) in the extraction
solvent (e.g., ethyl acetate).

. Sample Preparation (Liquid-Liquid Extraction):
To 40 pL of plasma sample (calibrant, QC, or unknown), add 40 puL of water.
Add 300 pL of the Pretomanid-d4 internal standard working solution in ethyl acetate.
Vortex the mixture for approximately 1 minute.
Centrifuge at approximately 16,000 x g for 5 minutes.
Freeze the aqueous (lower) layer at approximately -30°C.
Decant the supernatant (organic layer) into a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately
40°C.

Reconstitute the residue in 200 pL of the mobile phase.
. LC-MS/MS Analysis:

Chromatographic Separation:

[e]

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm x 4.6
mm, 2.7 um).

[e]

Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic
phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

[e]

Flow Rate: 400 pL/min.
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o Injection Volume: 10 pL.

o Mass Spectrometric Detection:
o lonization Mode: Positive electrospray ionization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:
» Pretomanid: m/z 360.2 — 175.0[10]

» Pretomanid-d4: m/z 364.3 — product ion (to be determined experimentally, likely
similar fragmentation to Pretomanid)

o Optimize instrument parameters such as declustering potential, collision energy, and cell
exit potential for both the analyte and the internal standard.

4. Data Analysis:

o Construct a calibration curve by plotting the peak area ratio of Pretomanid to Pretomanid-d4
against the nominal concentration of the calibration standards.

» Determine the concentration of Pretomanid in the QC and unknown samples by interpolating
their peak area ratios from the calibration curve.

Mandatory Visualizations
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LC-MS/MS bioanalysis workflow using Pretomanid-d4.

Conclusion

Pretomanid-d4 is a critical analytical reagent for the development and clinical monitoring of
Pretomanid. Its near-identical physicochemical properties to the parent drug, combined with its
distinct mass, make it the ideal internal standard for correcting variability in complex
bioanalytical workflows.[5] This guide has provided a detailed overview of the chemical
structure, properties, and a representative experimental protocol for the use of Pretomanid-d4,
which will be of significant value to researchers and scientists in the field of tuberculosis drug
development and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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